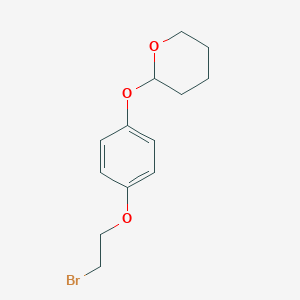

![molecular formula C20H19ClN2O2 B2710459 4-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide CAS No. 898439-23-1](/img/structure/B2710459.png)

4-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

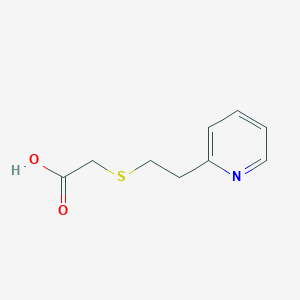

“4-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide” is a chemical compound with the molecular formula C20H19ClN2O21. It is intended for research use only and is not for human or veterinary use1.

Synthesis Analysis

While I couldn’t find specific synthesis methods for this compound, benzamides can generally be synthesized through direct condensation of carboxylic acids and amines2. For instance, cyclopropanecarbonyl chloride can be used as an alkylating reagent in the preparation of some chemical building blocks3.

Molecular Structure Analysis

The molecular weight of this compound is 354.831. Unfortunately, I couldn’t find more detailed information about its molecular structure.

Chemical Reactions Analysis

I couldn’t find specific information about the chemical reactions involving this compound.Physical And Chemical Properties Analysis

Cyclopropanecarbonyl chloride, a related compound, is a liquid with a refractive index of 1.452, a boiling point of 119 °C, and a density of 1.152 g/mL at 25 °C3. However, the physical and chemical properties of “4-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide” are not available in the resources I found.Scientific Research Applications

Synthesis and Chemical Properties

Visible-Light-Promoted Tandem Annulation :

- A study describes the novel tandem annulation of N-(o-ethynylaryl)acrylamides, with CH2Cl2 as a one-carbon unit, for the synthesis of cyclopenta[c]quinolin-4(5H)-ones and benzo[j]phenanthridin-6(5H)-ones, promoted by visible-light photoredox catalysis. This process allows the formation of multiple chemical bonds through multiple C-Cl/C-H functionalization and [2 + 2 + 1] annulation cascades (Yu Liu et al., 2018).

Unusual Reaction of Thiomalonamide :

- Another study focused on the reaction of thiomalonamide with 5,5-dimethyl-2-phenylaminomethylidenecyclohexane-1,3-dione, which gives quinoline derivatives. The research highlights the formation of 6-thioxopyrimidine-5-carboxamide instead of the expected 3-carbamoyl analog of quinoline (V. Dotsenko & S. Krivokolysko, 2013).

Synthesis of Doubly Constrained ACC Derivatives :

- A remarkable cyclopropanation process was applied for the synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives, considered as doubly constrained 1-aminocyclopropane-1-carboxylic acid systems. The study detailed the mechanism of the cyclopropanation and its application in creating new types of heterocyclic systems (Z. Szakonyi et al., 2002).

Applications and Potential Uses

Cytochrome c Adducts with PCB Quinoid Metabolites :

- Research on polychlorinated biphenyls (PCBs) metabolites showed that PCB quinones covalently bind to cytochrome c, potentially causing defects in its function. This study provides insight into the toxic effects of PCBs, highlighting the chemical reactivity of quinone metabolites and their impact on biological molecules (Miao Li et al., 2016).

Antimicrobial Screening of Quinoline, Pyrazole, and Benzofuran Moieties :

- A series of derivatives integrated with quinoline, pyrazole, and benzofuran moieties were synthesized and subjected to in vitro antimicrobial screening. This research demonstrates the potential pharmaceutical applications of these compounds in combating bacterial infections (M. Idrees et al., 2020).

Safety And Hazards

Future Directions

I couldn’t find specific information about the future directions of this compound.

properties

IUPAC Name |

4-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O2/c21-16-8-5-14(6-9-16)19(24)22-17-10-7-13-2-1-11-23(18(13)12-17)20(25)15-3-4-15/h5-10,12,15H,1-4,11H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRPWIBZZUVGZBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)N(C1)C(=O)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl (3aR,7aR)-7a-(hydroxymethyl)-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-2-carboxylate](/img/structure/B2710376.png)

![N-(2-chlorobenzyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2710387.png)

![5-[(E)-1H-indol-3-ylmethylidene]-3-methyl-1,3-thiazolane-2,4-dione](/img/structure/B2710389.png)

![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2710390.png)

![3-(2,5-dimethylbenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2710391.png)

![(3E)-3-{[(2,4-dimethylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2710394.png)

![4-bromo-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-2-carboxamide](/img/structure/B2710399.png)